9-[(4-Ethenylphenyl)methyl]-9H-fluorene
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Overview
Description
9-[(4-Ethenylphenyl)methyl]-9H-fluorene is an organic compound with the molecular formula C22H18 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a vinylbenzyl group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-Ethenylphenyl)methyl]-9H-fluorene typically involves the reaction of fluorene with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as column chromatography are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-[(4-Ethenylphenyl)methyl]-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding saturated hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substituting agents: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
9-[(4-Ethenylphenyl)methyl]-9H-fluorene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of 9-[(4-Ethenylphenyl)methyl]-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 9-[(4-Vinylphenyl)methyl]-9H-carbazole
- 9-[(4-Ethenylphenyl)methyl]-9H-carbazole
Uniqueness
9-[(4-Ethenylphenyl)methyl]-9H-fluorene is unique due to its specific structural features, such as the presence of both a fluorene core and a vinylbenzyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
684215-56-3 |
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Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
9-[(4-ethenylphenyl)methyl]-9H-fluorene |
InChI |
InChI=1S/C22H18/c1-2-16-11-13-17(14-12-16)15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h2-14,22H,1,15H2 |
InChI Key |
BSRIIEPRQWEWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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